molecular formula C11H21NO3 B1592327 Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 1188264-78-9

Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No. B1592327
M. Wt: 215.29 g/mol
InChI Key: ADHBFIMXBSFQLJ-UHFFFAOYSA-N
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Description

“tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO3 . It has an average mass of 215.289 Da and a monoisotopic mass of 215.152145 Da .


Molecular Structure Analysis

The molecular structure of “tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate” consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 301.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 62.8±6.0 kJ/mol and a flash point of 136.1±25.9 °C . The compound has a molar refractivity of 57.7±0.3 cm3, a polar surface area of 50 Å2, and a molar volume of 201.7±3.0 cm3 .

Scientific Research Applications

  • Synthesis of Complex Molecules

    • Summary of Application : Tert-butyl groups are often used in the synthesis of complex molecules . They can act as protecting groups for reactive sites in a molecule during a synthetic sequence, only to be removed later in the process.
    • Results or Outcomes : The use of tert-butyl groups can greatly facilitate the synthesis of complex molecules by allowing for selective reactions at certain sites in a molecule .
  • Building Blocks in Biochemical Research

    • Summary of Application : Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate can be used as a building block in biochemical research .
    • Results or Outcomes : The use of this compound as a building block can enable the synthesis of a wide variety of complex molecules for biochemical research .
  • Chemical Reagent

    • Summary of Application : This compound is a chemical reagent , which means it can be used in a wide variety of chemical reactions.
    • Results or Outcomes : The use of this compound as a reagent can enable a wide variety of chemical transformations .
  • Direct Introduction of the tert-Butoxycarbonyl Group

    • Summary of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • Methods of Application : This process is more efficient and versatile when carried out using flow microreactor systems .
    • Results or Outcomes : The resultant flow process enables the synthesis of a wide variety of complex molecules .
  • Pharmaceutical Intermediates

    • Summary of Application : This compound can be used as an intermediate in the synthesis of pharmaceuticals .
    • Results or Outcomes : The use of this compound as a pharmaceutical intermediate can enable the synthesis of a wide variety of pharmaceutical compounds .
  • Material Science

    • Summary of Application : Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate can be used in material science for the synthesis of new materials .
    • Results or Outcomes : The use of this compound in material science can enable the synthesis of a wide variety of complex materials .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P351, P338 .

properties

IUPAC Name

tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHBFIMXBSFQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620721
Record name tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

CAS RN

1188264-78-9
Record name tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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